molecular formula C9H8N2O4S B2536491 Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide CAS No. 1031967-52-8

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide

Cat. No. B2536491
CAS RN: 1031967-52-8
M. Wt: 240.23
InChI Key: RBUIIACICBXIQB-UHFFFAOYSA-N
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Description

“Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide” is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold has been highlighted for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide are influenced by many functional groups attached to the ring .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves several steps. For instance, the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide results in 2-aminobenzenesulfonamides . These are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives . These are further reacted with a series of arylboronic acids via Suzuki coupling to furnish the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is influenced by the functional groups attached to the ring. For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring . For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring . For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is influenced by the functional groups attached to the ring . For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .

Future Directions

The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxide derivatives could involve exploring more functional groups that can be attached to the ring to enhance their pharmacological activities . Additionally, more studies could be conducted to better understand their mechanism of action .

properties

IUPAC Name

methyl 1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUIIACICBXIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NS(=O)(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide

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